TAAR1 Agonist Potency: 2-Methoxyphenethylamine Exhibits Species-Dependent Activation with Quantifiable Differentiation from In-Class Compounds
2-Methoxyphenethylamine (2-MPEA) activates mouse TAAR1 with an EC50 of 410 nM, representing approximately 7.3-fold higher potency than at human TAAR1 (EC50 = 3000 nM) [1]. This species-dependent differential provides a quantifiable basis for selecting 2-MPEA over other phenethylamines lacking this specific potency ratio. In comparison, unsubstituted phenethylamine (PEA) exhibits EC50 values of approximately 100 nM at human TAAR1 [2], indicating that 2-methoxy substitution reduces human TAAR1 potency by approximately 30-fold while preserving moderate mouse TAAR1 activity.
| Evidence Dimension | TAAR1 agonism potency |
|---|---|
| Target Compound Data | EC50 = 410 nM (mouse TAAR1); EC50 = 3000 nM (human TAAR1) |
| Comparator Or Baseline | Phenethylamine (PEA): EC50 ≈ 100 nM (human TAAR1) |
| Quantified Difference | 7.3-fold species-dependent potency difference (2-MPEA); 30-fold reduced human TAAR1 potency versus PEA |
| Conditions | HEK293 cells expressing TAAR1; cAMP accumulation measured via BRET assay after 20 min |
Why This Matters
For researchers using mouse models versus human cell lines, 2-MPEA's differential species potency provides a valuable tool for comparative TAAR1 pharmacology studies.
- [1] BindingDB. (n.d.). BDBM50227975 (CHEMBL4087775): Affinity Data for 2-Methoxyphenethylamine at TAAR1. BindingDB Database. View Source
- [2] Simmler, L. D., et al. (2016). In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 357(1), 134-144. View Source
